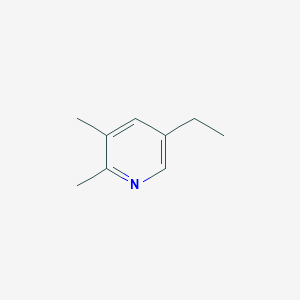

5-Ethyl-2,3-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73014-65-0 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

5-ethyl-2,3-dimethylpyridine |

InChI |

InChI=1S/C9H13N/c1-4-9-5-7(2)8(3)10-6-9/h5-6H,4H2,1-3H3 |

InChI Key |

MDGMXOMYAAYHCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2,3 Dimethylpyridine

Classical Approaches and Foundational Syntheses

Early methods for synthesizing 5-Ethyl-2,3-dimethylpyridine often involved high-temperature, gas-phase reactions that, while foundational, typically resulted in a mixture of products and lower yields of the desired compound.

Heterocyclization Strategies

One of the classical approaches involves the heterocyclization of N-propylidenepropenylamine with propylene (B89431) over a potassium oxide on alumina (B75360) (K₂O/Al₂O₃) catalyst. This vapor-phase reaction is conducted at high temperatures, ranging from 410–450°C. The process yields this compound at a rate of 17%, alongside its isomer, 4,5-dimethyl-2-ethylpyridine. The reaction mechanism is thought to involve a series of steps including disproportionation of the N-propylidenepropenylamine to form a dihydropyridine (B1217469) intermediate, followed by a Cope rearrangement and subsequent dehydrogenation to achieve the aromatic pyridine (B92270) ring.

Condensation Reactions Involving Aldehydes and Ammonia (B1221849)

| Catalyst | Reactants | Temperature (°C) | Yield of this compound | Key Byproducts |

| K₂O/Al₂O₃ | N-propylidenepropenylamine, Propylene | 410–450 | 17% | 4,5-Dimethyl-2-ethylpyridine |

| Co₃(PO₄)₂ | Propionaldehyde (B47417), Ammonia | 350–420 | 30% | 4-Ethyl-3,5-dimethylpyridine, 3,4-dimethylpyridine (B51791) |

Modern and Catalytic Synthetic Routes

More contemporary methods for the synthesis of this compound focus on the use of selective catalysts to improve yields, reduce reaction temperatures, and minimize the formation of unwanted byproducts.

Palladium-Catalyzed Heterocyclization of Amines

Palladium complexes have been effectively used to catalyze the heterocyclization of various amines to produce this compound. Research has demonstrated the synthesis of this compound from allylamine, cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts. This method offers a more controlled reaction pathway compared to the high-temperature classical approaches.

Zeolite-Catalyzed Syntheses under Controlled Conditions

Zeolites have emerged as promising catalysts for pyridine synthesis due to their shape-selective properties and tunable acidity. psu.edu Various zeolites, including H-beta, HY, and HZSM-5, have been investigated for the synthesis of substituted pyridines. psu.edu In the synthesis of 5-ethyl-2-methylpyridine (B142974) from acetaldehyde (B116499) and ammonia, H-beta zeolites have shown superior performance compared to other catalysts. psu.edu The synthesis of 2-ethyl-3,5-dimethylpyridine (B72401) has been specifically studied in the presence of zeolite catalysts. researchgate.net Metal-loaded zeolite beta catalysts, particularly those with a high silica-to-alumina ratio (SiO₂/Al₂O₃), have been developed for the preparation of pyridine bases from C₂-C₆ aldehydes and ammonia. google.com These catalysts can be prepared by impregnating a metal onto a hydrothermally synthesized or a dealuminated commercial zeolite beta. google.com The controlled environment within the zeolite pores can lead to higher selectivity and efficiency. psu.edu

| Zeolite Catalyst | Reactants | Key Features |

| H-beta, HY, HZSM-5 | Aldehydes, Ammonia | Shape-selective, tunable acidity, high pressure conditions. psu.edu |

| Metal-loaded Zeolite Beta | C₂-C₆ Aldehydes, Ammonia | High SiO₂/Al₂O₃ ratio, can be prepared via impregnation or dealumination. google.com |

One-Pot and Multicomponent Reactions for this compound Formation

One-pot and multicomponent reactions represent an efficient and atom-economical approach to synthesizing complex molecules like this compound. These strategies involve combining multiple reaction steps in a single reaction vessel, which can simplify the process and reduce waste. While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the general principles of one-pot pyridine synthesis are well-established. For example, polysubstituted pyridines can be prepared through a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Another approach involves a Lewis acid-catalyzed four-component reaction. rsc.org These methodologies offer a pathway to construct the pyridine ring with its substituents in a single, efficient process. researchgate.netsemanticscholar.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound can be achieved through various routes, each with its own underlying reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield and selectivity.

Proposed Reaction Mechanisms

Several reaction mechanisms have been proposed for the synthesis of substituted pyridines, which are applicable to this compound. These include:

Disproportionation, Cope Rearrangement, and Dehydrogenation: One historical method involves the heterocyclization of N-propylidenepropenylamine over a K₂O/Al₂O₃ catalyst at high temperatures (410–450°C). The proposed pathway includes the disproportionation of the reactant to form a dihydropyridine intermediate. This is followed by a Cope rearrangement, a type of thermal reorganization, to generate a bicyclic intermediate. Finally, dehydrogenation occurs, leading to the aromatic pyridine ring.

Cyclization and Dehydrogenation: A common industrial method is the gas-phase condensation of propionaldehyde with ammonia over a cobalt phosphate (B84403) (Co₃(PO₄)₂) catalyst at 350–420°C. This process involves the aldol (B89426) condensation of propionaldehyde to form unsaturated aldehydes, which then undergo cyclization with ammonia. The final step is dehydrogenation to form the pyridine ring. google.com High temperatures are necessary to promote both cyclization and dehydrogenation.

Palladium-Catalyzed Cyclodehydration: A more modern approach involves the liquid-phase condensation of propionaldehyde and urea (B33335) in the presence of a palladium dibenzylideneacetone (B150790) (Pd(dba)₂) catalyst. The proposed mechanism starts with the formation of an imine from propionaldehyde and urea. This is followed by a palladium-catalyzed cyclodehydration to yield the pyridine derivative.

Hantzsch-like Condensation: In related pyridine syntheses, a Hantzsch-like multi-component condensation can occur. conicet.gov.ar While not directly documented for this compound in the provided context, this mechanism typically involves the reaction of an aldehyde, a β-ketoester, and an ammonia source. conicet.gov.arorgsyn.org The mechanism proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then react and cyclize. conicet.gov.ar

Zeolite-Catalyzed Mechanism: Zeolites can catalyze the formation of substituted pyridines. A possible mechanism for the formation of 5-ethyl-2-methylpyridine (a closely related compound) over a zeolite catalyst has been proposed, involving a series of reactions between alcohols and ammonia on the catalyst surface. rsc.org

Elucidation of Intermediates and Transition States

The identification of intermediates and transition states provides insight into the reaction pathway. In the synthesis of substituted pyridines, several key intermediates have been proposed or identified:

Dihydropyridine Intermediates: In the heterocyclization of N-propylidenepropenylamine, a dihydropyridine is a proposed intermediate that forms before the Cope rearrangement. Similarly, in the synthesis of 2-ethyl-3,5/6-dimethyl-5,6-dihydropyrazine isomers, which are precursors to 2-ethyl-3,5-dimethylpyridine, these dihydropyrazine (B8608421) intermediates are detectable.

Unsaturated Aldehydes and Imines: In the condensation of propionaldehyde and ammonia, unsaturated aldehydes are formed through aldol condensation before cyclizing with ammonia. In palladium-catalyzed synthesis, an imine formed between propionaldehyde and urea is a key intermediate. The Hantzsch synthesis also proceeds through enamine and α,β-unsaturated carbonyl intermediates. conicet.gov.arrsc.org

Bicyclic Intermediates: The Cope rearrangement in the heterocyclization of N-propylidenepropenylamine proceeds through a bicyclic intermediate before dehydrogenation.

Role of Catalyst Architecture and Reaction Parameters in Mechanism

The catalyst and reaction conditions play a pivotal role in directing the reaction mechanism and determining the final product distribution.

Catalyst Type:

Cobalt Phosphate (Co₃(PO₄)₂): In the gas-phase synthesis from propionaldehyde and ammonia, this catalyst promotes both cyclization and dehydrogenation at high temperatures.

K₂O/Al₂O₃: This catalyst is used in the high-temperature heterocyclization of N-propylidenepropenylamine, facilitating disproportionation, rearrangement, and dehydrogenation.

Palladium Dibenzylideneacetone (Pd(dba)₂): This homogeneous catalyst is effective for liquid-phase condensation at lower temperatures (150°C), selectively catalyzing cyclodehydration.

Zeolites: The acidic and redox properties of zeolites can be tailored to promote specific steps like alkylation, dehydration, and cyclization in pyridine synthesis. rsc.orgpsu.edu Modified ZSM-5 catalysts have been used in the synthesis of related picolines. researchgate.net

Metal-Organic Frameworks (MOFs): Cu(II)-MOFs have been shown to be efficient recyclable catalysts for pyridine synthesis, where the Cu(II) is reduced to the active Cu(I) species that promotes the reaction. nih.gov

Reaction Parameters:

Temperature: High temperatures (350–450°C) are often required for gas-phase reactions to overcome activation barriers for cyclization and dehydrogenation, but can also lead to thermal degradation. Liquid-phase palladium-catalyzed methods operate at significantly lower temperatures (~150°C), reducing energy consumption.

Pressure: Some syntheses, like the one involving paraldehyde (B1678423) and ammonium (B1175870) hydroxide, are conducted under high pressure (800 to 3000 lb). orgsyn.org

Reactant Ratios: Optimizing the molar ratio of reactants, such as acetoin (B143602) dimer and propane (B168953) diamine in the synthesis of trimethylpyrazine, can significantly improve the yield of the intermediate. google.com

Solvent: The use of an aqueous solvent system in the palladium-catalyzed synthesis simplifies product isolation. Solvent-free conditions, using catalysts like hydrotalcite magnetic nanoparticles or Wells-Dawson heteropolyacids, offer environmental benefits. conicet.gov.arorgchemres.org

Optimization and Scalability Studies in this compound Synthesis

Efforts to improve the synthesis of this compound and related pyridines focus on enhancing yields, selectivity, and developing sustainable catalytic systems.

Enhancement of Reaction Yields and Chemo-/Regioselectivity

Several strategies have been employed to increase the yield and control the selectivity of the reaction.

Catalyst Selection: The choice of catalyst is paramount. For instance, a palladium-catalyzed liquid-phase condensation method for a related compound showed a significant increase in yield (44–58%) compared to older high-temperature gas-phase methods (17-30%). The use of specific catalysts like cobalt-aluminum phosphate composites has been shown to achieve molar yields of over 50% for 2-ethyl-3,5-dimethylpyridine from propionaldehyde and ammonia. google.com

Reaction Conditions Optimization: Adjusting parameters like temperature, pressure, and reaction time is crucial. The palladium-catalyzed method operates at a much lower temperature (150°C) than traditional methods (350-450°C), which not only saves energy but also reduces the formation of byproducts, thus improving selectivity.

Multi-component Protocols: Four-component protocols using recyclable catalysts like SiO₂ have been developed for the synthesis of polysubstituted pyridines, achieving good to excellent yields (85%-95%) under mild conditions and short reaction times. tandfonline.com

Control of Isomer Formation: The synthesis often produces a mixture of isomers. Careful control of temperature and catalyst selection is necessary to minimize the formation of undesired isomers, such as 4-ethyl-3,5-dimethylpyridine.

The following table summarizes the yields of different synthetic methods for substituted pyridines:

| Method | Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |

| Gas-Phase Condensation | Cobalt Phosphate | Propionaldehyde, Ammonia | 350–420 | 30 | |

| Heterocyclization | K₂O/Al₂O₃ | N-propylidenepropenylamine, Propylene | 410–450 | 17 | |

| Liquid-Phase Condensation | Pd(dba)₂ | Propionaldehyde, Urea | 150 | 44–58 | |

| High-Pressure Synthesis | Ammonium Acetate | Paraldehyde, Ammonium Hydroxide | 230 | 50–53 | orgsyn.org |

| Cobalt-Aluminum Phosphate Catalysis | Co-Al Phosphate | Propionaldehyde, Ammonia | 300-450 | >50 | google.com |

| Four-Component Protocol | SiO₂ | Aldehyde, Malononitrile, etc. | Milder Conditions | 85-95 | tandfonline.com |

Catalyst Design, Performance Evaluation, and Recycling Protocols

The development of efficient and recyclable catalysts is a key area of research for sustainable chemical synthesis.

Catalyst Design:

Heterogeneous Catalysts: Many modern approaches focus on heterogeneous catalysts for their ease of separation and recycling. Examples include hydrotalcite magnetic nanoparticles decorated with cobalt, SiO₂, and metal-organic frameworks (MOFs). nih.govorgchemres.orgtandfonline.com Ruthenium on carbon (Ru/C) is used for the hydrogenation of 3,5-dimethylpyridine (B147111) to 3,5-dimethylpiperidine. tuodaindus.com

Supported Catalysts: Supported catalysts, such as zinc on pumice, are used for dehydrogenation steps. google.com

Catalyst Modification: Modifying catalysts, for instance with acidity regulators in cobalt-aluminum phosphate composites, can improve performance. google.com

Performance Evaluation:

Catalyst performance is evaluated based on yield, selectivity, and stability over multiple reaction cycles. For example, a Fe₃O₄/HT-Co nanocatalyst was shown to maintain its catalytic activity for up to five successive runs with only a 5% loss of cobalt content. orgchemres.org Similarly, SiO₂ has been demonstrated to be reusable for up to three cycles in the synthesis of polysubstituted pyridines. tandfonline.com

Recycling Protocols:

Magnetic Separation: Catalysts based on magnetic nanoparticles (e.g., Fe₃O₄/HT-Co) can be easily separated from the reaction mixture using an external magnetic field. orgchemres.org

Filtration: Solid heterogeneous catalysts like SiO₂ or supported catalysts can be recovered by simple filtration. tandfonline.comorientjchem.org

Catalyst Regeneration: In some cases, catalysts may need to be reactivated after a certain number of cycles. google.com

The following table provides examples of recyclable catalysts used in pyridine synthesis:

| Catalyst | Synthesis Type | Recycling Method | Number of Cycles | Performance | Reference |

| Fe₃O₄/HT-Co | Triaryl Pyridines | Magnetic Separation | 5 | 95% Co remained | orgchemres.org |

| SiO₂ | Polysubstituted Pyridines | Filtration | 3 | Good to excellent yields | tandfonline.com |

| Cu(II)-MOF | Substituted Pyridines | Not specified | Recyclable | Good yield | nih.gov |

| HET-SABRE | Pyridine Hyperpolarization | Separation | 10 | 3.3-fold decrease in potency | researchgate.net |

Chemical Reactivity and Transformation of 5 Ethyl 2,3 Dimethylpyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 5-ethyl-2,3-dimethylpyridine ring is a challenging process that typically requires forcing conditions. The outcome is a competition between the strong deactivating effect of the ring nitrogen and the activating/directing effects of the three alkyl groups.

The halogenation of this compound proceeds with notable regioselectivity, favoring substitution at the C4 position. The nitrogen atom strongly deactivates the adjacent C2 and C6 positions. While the C4 position is also electronically deactivated (para to the nitrogen), it is activated by the ortho C3-methyl group and the meta C5-ethyl group. This combined activation makes the C4 position the most nucleophilic site on the ring, despite its para relationship to the nitrogen.

Research indicates that under typical electrophilic chlorination conditions (e.g., molecular chlorine in the presence of a Lewis acid or at high temperatures), the reaction yields 4-chloro-5-ethyl-2,3-dimethylpyridine as the predominant product. Substitution at the C6 position is minimal due to the strong deactivating effect of the adjacent nitrogen and the lack of strong activation from nearby alkyl groups.

| Position of Attack | Electronic Effects | Steric Factors | Predicted Outcome | Major Product |

|---|---|---|---|---|

| C4 | Deactivated by N (para). Activated by C3-Me (ortho) and C5-Et (meta). | Moderately accessible. | Favored | 4-Chloro-5-ethyl-2,3-dimethylpyridine |

| C6 | Strongly deactivated by N (ortho). Weakly activated by C5-Et (meta). | Accessible, but electronically disfavored. | Disfavored |

Nitration of pyridine (B92270) derivatives is exceptionally difficult due to the basicity of the ring nitrogen. In the presence of strong nitrating mixtures (e.g., nitric acid and sulfuric acid), the nitrogen atom is readily protonated to form a pyridinium (B92312) ion. This positively charged species is extremely deactivated towards electrophilic attack, rendering the reaction sluggish and requiring harsh conditions.

Despite this profound deactivation, the directing effects of the alkyl substituents guide the reaction to the C4 position. The C2, C4, and C6 positions are all strongly deactivated by the positive charge on the pyridinium nitrogen. However, the activating influence of the C3-methyl and C5-ethyl groups makes the C4 position the "least deactivated" and therefore the most susceptible to nitration. The reaction exclusively yields 5-ethyl-2,3-dimethyl-4-nitropyridine, with no significant formation of other isomers.

| Reaction Conditions | Key Intermediate | Directing Influences | Observed Major Product |

|---|---|---|---|

| Fuming HNO₃ / H₂SO₄ (Oleum) | 5-Ethyl-2,3-dimethylpyridinium ion | Overall ring is strongly deactivated. Activating C3-Me and C5-Et groups direct the electrophile to the C4 position. | 5-Ethyl-2,3-dimethyl-4-nitropyridine |

Reduction and Oxidation Reactions

The reactivity of this compound extends beyond electrophilic substitution to include transformations of the pyridine ring itself and its peripheral functional groups.

The aromatic pyridine ring can be fully reduced to a saturated piperidine (B6355638) ring via catalytic hydrogenation. This transformation is typically achieved using hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. Common catalysts for this process include platinum oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), often in an acidic solvent like acetic acid to facilitate the reaction. The product of this complete reduction is 5-ethyl-2,3-dimethylpiperidine . This reaction creates new stereocenters, resulting in the formation of a mixture of cis and trans diastereomers, the ratio of which is highly dependent on the specific catalyst and reaction conditions employed.

Oxidation of this compound can occur at two distinct sites: the nitrogen atom or the alkyl side chains, depending on the oxidant used.

Oxidation of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it the most susceptible site to oxidation by peroxy acids. Treatment with reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid cleanly and selectively oxidizes the nitrogen, affording This compound N-oxide . This transformation is synthetically useful as it alters the electronic properties of the pyridine ring, activating the C2 and C4 positions toward nucleophilic attack.

Oxidation of Alkyl Side Chains: Oxidation of the alkyl groups requires more vigorous conditions and powerful oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄). Under these forcing conditions, the alkyl chains are oxidized to carboxylic acid groups. This process is generally not selective, and prolonged reaction leads to the oxidation of all three side chains, yielding pyridine-2,3,5-tricarboxylic acid . Achieving selective oxidation of a single methyl or ethyl group while preserving the others presents a significant synthetic challenge.

Nucleophilic Reactivity and Carbon-Carbon Bond Formation

While the electron-deficient pyridine ring is inherently susceptible to nucleophilic attack, this compound lacks a suitable leaving group for direct nucleophilic aromatic substitution. However, the alkyl groups, particularly the methyl group at the C2 position, provide a handle for C-C bond formation via deprotonation.

The protons on the C2-methyl group are the most acidic in the molecule due to the inductive electron-withdrawing effect of the adjacent ring nitrogen. Treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium, n-BuLi) or lithium diisopropylamide (LDA), results in the regioselective deprotonation of this methyl group. This generates a highly reactive carbanionic intermediate, 5-ethyl-3-methyl-2-(lithiomethyl)pyridine .

This lithiated species is a potent nucleophile and can be reacted with a wide range of electrophiles to form new carbon-carbon bonds. For example, reaction with an aldehyde or ketone (e.g., benzaldehyde) followed by an aqueous workup would yield a secondary alcohol, effectively elongating the side chain at the C2 position. This method provides a reliable pathway for the functionalization of the C2-alkyl group.

Alkylation and Arylation Reactions on the Pyridine Scaffold

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, direct alkylation or arylation on the pyridine ring of this compound is challenging due to the presence of three alkyl groups. These substituents provide significant steric hindrance and also electronically deactivate the ring towards certain types of electrophilic substitution.

Alkylation of the nitrogen atom is a common reaction for pyridines, forming pyridinium salts. nih.gov This transformation alters the electronic properties of the ring, making it more susceptible to subsequent reactions. For instance, the reaction of pyridine with alkyl halides leads to the formation of N-alkylpyridinium salts. nih.gov

While direct C-H arylation of the pyridine core is a sought-after transformation, the regioselectivity is highly dependent on the reaction conditions and the directing groups present. For instance, in the palladium-catalyzed arylation of 2-ethylpyridine, functionalization occurs at the C-H bonds. osu.edu In the case of 3-substituted pyridines, arylation can result in a mixture of 2-, 4-, and 6-arylated products. rsc.org For 3,5-dimethylpyridine (B147111), arylation has been shown to occur at the 2- and 4-positions. rsc.org Given the substitution pattern of this compound, arylation would likely be directed to the less sterically hindered C-4 and C-6 positions, though specific studies on this substrate are not prevalent.

Table 1: Regioselectivity in the Arylation of Substituted Pyridines

| Pyridine Derivative | Arylation Position(s) | Reference |

| 2-Ethylpyridine | C-H bonds | osu.edu |

| 3-Substituted Pyridines | 2, 4, and 6 | rsc.org |

| 3,5-Dimethylpyridine | 2 and 4 | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling with brominated derivatives)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. The Suzuki-Miyaura coupling, which involves the reaction of a brominated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. acs.orgacs.orgnih.gov

For this compound, this methodology would first require the selective bromination of the pyridine ring. The position of bromination would be influenced by the directing effects of the alkyl substituents. Once the brominated derivative is obtained, it can be subjected to Suzuki-Miyaura coupling conditions to introduce a variety of aryl or heteroaryl groups. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov While specific studies on the Suzuki-Miyaura coupling of brominated this compound are not extensively documented, the principles are well-established for a wide range of substituted pyridines. acs.orgacs.orgacs.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| Transmetalation | The organic group from the organoborane reagent is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

Direct C(sp³)-H Functionalization Approaches

Direct functionalization of the C(sp³)-H bonds of the alkyl substituents on the pyridine ring represents an atom-economical approach to introduce complexity. The benzylic protons of the ethyl and methyl groups are particularly susceptible to activation.

Recent advances in catalysis have enabled the direct C(sp³)–H functionalization of 2-alkyl azaarenes. acs.org For instance, the copper-promoted C(sp³)–H hydroxylation of 2-ethylpyridines can lead to the formation of 2-vinylpyridines in situ, which can then undergo further reactions. nih.govrsc.org Palladium-catalyzed methods have also been developed for the arylation of sp³ C-H bonds in substrates like 2-ethylpyridine. osu.edursc.org

Photocatalysis offers a mild and efficient way to achieve C(sp³)–H functionalization. Tetrabutylammonium decatungstate (TBADT) has been used as a photocatalyst for the C–H functionalization of alkylpyridines at non-benzylic positions. researchgate.net This selectivity is attributed to the polar inductive effects of the pyridyl group in the transition state. researchgate.net Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines with radicals derived from allylic C–H bonds, proceeding through the formation of pyridinyl radicals. The Minisci reaction, a classical method for the alkylation of heteroaromatics, involves the addition of a nucleophilic carbon-centered radical to a protonated N-heteroarene under oxidative conditions. This reaction has been adapted for a variety of alkyl radical precursors and reaction conditions, including visible-light-mediated processes.

Table 3: Approaches for C(sp³)-H Functionalization of Alkylpyridines

| Method | Catalyst/Reagent | Functionalization Type | Reference |

| Copper-Promoted | Copper(II) salt | Hydroxylation/Dehydrogenation | nih.govrsc.org |

| Palladium-Catalyzed | Pd(OAc)₂ | Arylation | osu.edursc.org |

| Photocatalysis | TBADT | Non-benzylic C-H functionalization | researchgate.net |

| Organocatalytic Photoreaction | Dithiophosphoric acid | Allylation | |

| Minisci Reaction | Various radical precursors | Alkylation |

Thermal and Photochemical Transformations

Pyrolysis Studies and Thermal Degradation Pathways

The thermal stability and degradation of alkylpyridines are of interest in various fields, including the study of fuel composition and biomass pyrolysis. Pyrolysis of long-chain alkylpyridines has been studied under conditions similar to petroleum refining. nih.gov These studies indicate that thermal cracking proceeds via free radical mechanisms, with bond scission occurring at various positions along the alkyl chain. nih.gov For an isomer, 2-ethyl-3,5-dimethylpyridine (B72401), pyrolysis at 300–500°C leads to decomposition into smaller pyridine derivatives, such as 3,5-dimethylpyridine, and ethylene. osu.edu Similar degradation pathways can be anticipated for this compound, involving the cleavage of the ethyl group from the pyridine ring. The study of pyrolysis products from soil humic fractions has also identified various alkylpyridines, highlighting their formation and degradation in complex matrices.

Photoreactivity and Investigation of Radical Intermediates

The photochemical behavior of pyridines is distinct from their thermal chemistry and often involves the formation of radical intermediates and skeletal rearrangements. rsc.org Irradiation of substituted pyridines can lead to phototransposition, where the substituents appear to migrate around the ring. rsc.org This occurs through a mechanism involving the formation of Dewar-pyridine intermediates. rsc.org For example, irradiation of monosubstituted pyridines in the vapor phase at 254 nm can result in the formation of the other two isomers. rsc.org

UV irradiation of 2-ethyl-3,5-dimethylpyridine is known to generate radical intermediates, which can lead to dimerization or side-chain cleavage. osu.edu Photochemical reactions can also be harnessed for synthetic purposes. For instance, the photochemical functionalization of pyridines with radicals derived from allylic C-H bonds proceeds through the formation of pyridinyl radicals upon single-electron reduction of pyridinium ions. The generation of radical intermediates from various precursors under photochemical conditions is a key step in many modern synthetic transformations. acs.org

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good ligand for coordination to metal ions. The steric and electronic properties of the alkyl substituents influence the coordination geometry and stability of the resulting metal complexes.

A study on a closely related isomer, 5-ethyl-2-methylpyridine (B142974), has shown its ability to form polymeric complexes with copper(II) azide (B81097). In these complexes, the pyridine derivative acts as a monodentate ligand, coordinating to the copper center through the nitrogen atom. The azide ions then bridge the copper centers to form a polymeric chain. Similarly, 2,3-dimethylpyridine also forms polymeric complexes with copper(II) azide. The ability of substituted pyridines to act as ligands is widely utilized in catalysis, where they can modulate the reactivity and selectivity of metal catalysts. osu.edu The specific substitution pattern of this compound would offer a unique steric profile that could be exploited in the design of catalysts for specific applications.

Complexation with Metal Centers and Structural Characterization

There is no available scientific literature detailing the synthesis or structural characterization of metal complexes involving this compound as a ligand. Consequently, no data on coordination modes, bond lengths, bond angles, or crystal structures for such complexes can be provided. Research on related pyridine derivatives, such as the work on copper(II) azide complexes with 5-ethyl-2-methylpyridine and 2,3-dimethylpyridine (2,3-lutidine), highlights the coordinating ability of the pyridine nitrogen atom, but this information cannot be directly and accurately extrapolated to the specific steric and electronic environment of this compound.

Influence on Reaction Kinetics and Product Distribution in Catalysis

Similarly, there are no specific studies found that investigate the role of this compound as a ligand or additive in catalysis. Therefore, no detailed research findings or data tables concerning its influence on reaction rates (kinetics) or the selective formation of products (product distribution) can be presented. The catalytic activity of substituted pyridines is well-documented in fields like polymerization and cross-coupling reactions, where they can act as ligands to stabilize and electronically modify metal centers, thereby tuning catalytic performance. However, without specific experimental data for this compound, any discussion would be speculative and fall outside the scope of this focused article.

Derivatives and Analogues of 5 Ethyl 2,3 Dimethylpyridine

Synthesis of Functionalized Derivatives via 5-Ethyl-2,3-dimethylpyridine

The functionalization of this compound can be achieved through several synthetic pathways targeting either the pyridine (B92270) ring or its alkyl substituents. These modifications yield derivatives with tailored properties for various chemical applications.

One primary method for functionalization involves the oxidation of the alkyl side chains. For instance, analogous to the industrial conversion of 5-ethyl-2-methylpyridine (B142974) to nicotinic acid (Vitamin B3), the alkyl groups of this compound can be oxidized to carboxylic acids under strong oxidizing conditions, such as with nitric acid. wikipedia.org This process would likely lead to the formation of pyridine dicarboxylic or tricarboxylic acids, which are valuable intermediates in organic synthesis.

Another route to functionalized derivatives is the catalytic dehydrogenation of the ethyl group. This reaction can convert the ethyl substituent into a vinyl group, yielding 5-vinyl-2,3-dimethylpyridine. Such vinylpyridines are important monomers for the synthesis of specialty polymers and can participate in various addition and polymerization reactions.

Furthermore, the nitrogen atom in the pyridine ring can be targeted to form N-oxides or borane (B79455) complexes. The reaction with borane-THF complex, for example, would yield this compound borane. google.com The formation of such a complex alters the electronic properties and steric accessibility of the pyridine ring, thereby modifying its reactivity in subsequent reactions like hydroboration. google.com

Demethylation represents another synthetic strategy. The reaction of 2-ethyl-3,5-dimethylpyridine (B72401) with sulfur powder at elevated temperatures has been shown to produce 2,3,5-trimethylpyridine (B1346980) (2,3,5-collidine), demonstrating that alkyl groups can be selectively removed or transformed. google.com This suggests that similar transformations could be applied to this compound to access other pyridine derivatives.

Systematic Structural Modifications and Their Influence on Reactivity

Systematic modifications to the structure of this compound profoundly influence its chemical reactivity. These modifications can be categorized by their electronic and steric effects.

Electronic Effects: The three alkyl substituents (one ethyl, two methyl) are electron-donating groups. They increase the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. This enhanced nucleophilicity also increases the basicity of the pyridine nitrogen (pKa).

Steric Effects: The presence of methyl groups at positions 2 and 3 introduces significant steric hindrance around the nitrogen atom and the adjacent C4 position. This steric crowding can impede reactions that require access to the nitrogen lone pair, such as the formation of bulky coordination complexes. It also directs incoming electrophiles away from the hindered positions, favoring substitution at the less sterically encumbered C6 position. In some cases, the steric bulk of neighboring groups can stabilize reaction intermediates, as seen in the isolation of 3,5-dimethyl-4-acetylpyridine, where the flanking methyl groups prevent the typical subsequent reduction. cdnsciencepub.com

Metal-Ligand Cooperation: When used as a ligand in organometallic chemistry, the reactivity of the alkyl groups can be dramatically altered. In lutidine-based pincer complexes, deprotonation of a methyl or methylene (B1212753) group creates a highly nucleophilic carbanionic center on the ligand arm. researchgate.netnih.gov This deprotonated arm can then react with various electrophiles, such as carbon dioxide or alkynes, leading to C-C bond formation. nih.govacs.org This metal-ligand cooperation turns the otherwise relatively inert alkyl group into a reactive site for constructing more complex molecules.

Isomeric Forms and Their Differential Chemical Properties

The chemical and physical properties of alkylpyridines are highly dependent on the substitution pattern on the pyridine ring. Isomers of this compound, which share the same molecular formula (C₉H₁₃N), exhibit distinct properties due to differences in steric hindrance, dipole moment, and intermolecular forces. nih.govchemeo.com

For example, comparing this compound with its isomer 2-Ethyl-4,6-dimethylpyridine reveals differences in physical properties like boiling point and density, which arise from the varied placement of the alkyl groups. chemeo.com The symmetry of the substitution pattern plays a significant role; for instance, 3,5-dimethylpyridine (B147111) has a higher boiling point than other lutidine isomers, a phenomenon attributed to its symmetry enhancing van der Waals interactions.

The position of the nitrogen atom within the aromatic ring is also critical. An isomer such as 5-Ethyl-2,3-dimethylpyrazine, which contains a pyrazine (B50134) ring instead of a pyridine ring, belongs to a different class of heterocyclic compounds. foodb.ca This change in the core structure—having two nitrogen atoms at positions 1 and 4—fundamentally alters the compound's electronic distribution, basicity, solubility, and potential biological interactions. foodb.cachemscene.com

Table 1: Comparison of Physicochemical Properties of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reference(s) |

|---|---|---|---|---|---|

| This compound | 1123-96-2 | C₉H₁₃N | 135.21 | 201 | nih.govevitachem.com |

| 2-Ethyl-4,6-dimethylpyridine | 1124-35-2 | C₉H₁₃N | 135.21 | 193-195 | chemeo.com |

| 5-Ethyl-2-methylpyridine | 104-90-5 | C₈H₁₁N | 121.18 | 178 | wikipedia.orgsigmaaldrich.com |

| 3,5-Dimethylpyridine (3,5-Lutidine) | 591-22-0 | C₇H₉N | 107.15 | 169-170 | chemsynthesis.com |

| 5-Ethyl-2,3-dimethylpyrazine | 15707-34-3 | C₈H₁₂N₂ | 136.19 | Not Available | foodb.cachemscene.com |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 5-Ethyl-2,3-dimethylpyridine, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational data on the chemical environment of each unique proton and carbon atom in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electron density around the nuclei, which is influenced by the surrounding atoms and their magnetic fields. sigmaaldrich.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents are observed. The integration of these signals provides the ratio of the number of protons in each environment.

Similarly, the ¹³C NMR spectrum displays separate peaks for each carbon atom in the pyridine (B92270) ring and the alkyl side chains. The chemical shifts in the ¹³C spectrum are spread over a wider range than in the ¹H spectrum, often allowing for the clear resolution of each carbon signal.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 | 7.20 | 136.1 |

| H-6 | 8.19 | 148.3 |

| Ethyl-CH₂ | 2.76 | 25.6 |

| Ethyl-CH₃ | 1.25 | 15.3 |

| 2-Methyl-CH₃ | 2.45 | 22.9 |

| 3-Methyl-CH₃ | 2.28 | 18.7 |

| C-2 | - | 155.1 |

| C-3 | - | 130.3 |

| C-5 | - | 132.8 |

Note: Data is illustrative and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. iomcworld.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY spectra would show correlations between the ethyl group's methylene (B1212753) and methyl protons, and potentially between adjacent aromatic protons. ox.ac.uk

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. iomcworld.com

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (typically 2-4 bonds) couplings between protons and carbons. iomcworld.comox.ac.uk It is instrumental in piecing together the molecular skeleton by showing correlations between, for example, the methyl protons and the adjacent ring carbons, or the ethyl protons and the C-5 carbon of the pyridine ring.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This precision allows for the determination of the elemental composition of the parent molecule and its fragmentation products, which is crucial for confirming the molecular formula and for studying reaction mechanisms. mpg.deresearchgate.net For this compound (C₉H₁₃N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value. mpg.de The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), can reveal characteristic losses, such as the loss of a methyl or ethyl radical, providing further structural confirmation. researchgate.netacs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₉H₁₃N]+ | 135.1048 | Typically within a few ppm of the calculated value |

| [M-CH₃]+ | 120.0813 | Dependent on fragmentation |

| [M-C₂H₅]+ | 106.0657 | Dependent on fragmentation |

Note: Observed values are hypothetical and would be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands for:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the ethyl and methyl groups, appearing in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: Associated with the pyridine ring, these vibrations occur in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds give rise to signals in the fingerprint region (below 1400 cm⁻¹). The pattern of out-of-plane C-H bending can be indicative of the substitution pattern on the pyridine ring. cdnsciencepub.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| CH₃ Bending | ~1375 and ~1450 |

| C-H Out-of-Plane Bending | 700 - 900 |

Note: These are general ranges and specific peak positions would be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Aromaticity and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum is characteristic of the conjugated π-system of the pyridine ring. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern on the ring. A typical UV-Vis spectrum for a substituted pyridine would show absorptions around 270 nm.

Table 4: Electronic Spectroscopy Data for a Substituted Pyridine

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | ~270 | ~3400 |

Note: Data is for a similar compound, 2-Ethyl-3,5-dimethylpyridine (B72401), and serves as an illustrative example.

X-ray Crystallography of this compound Salts or Derivatives (if applicable for solid-state studies)

While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming crystalline salts or derivatives. X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. The synthesis of a polymeric complex of 5-ethyl-2-methylpyridine (B142974) with copper(II) azide (B81097) has been reported, and its crystal structure has been characterized. acs.org Similarly, studies on related dimethylpyridinium compounds have provided insights into their crystal packing and non-covalent interactions. iucr.org Such studies on a suitable salt of this compound would allow for the unambiguous determination of its molecular geometry and packing in the crystalline lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For 5-Ethyl-2,3-dimethylpyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine various electronic properties. ias.ac.innih.gov These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (ESP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The ESP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. These methods would be valuable for benchmarking DFT results and for calculations where high accuracy is paramount.

Below is an illustrative table of electronic properties that could be calculated for this compound using DFT. The values are representative and based on typical results for similar alkylpyridines.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Measures the polarity of the molecule. |

| Ionization Potential | 8.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.3 eV | Energy released when an electron is added. |

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques, particularly those focused on conformational analysis, are essential for understanding the three-dimensional structure and flexibility of this compound. lumenlearning.com The presence of an ethyl group introduces rotational freedom around the C-C single bond, leading to different spatial arrangements, or conformers.

Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of its rotatable bonds. organicchemistrytutor.com For the ethyl group in this compound, rotation around the bond connecting it to the pyridine (B92270) ring will result in various staggered and eclipsed conformations. The relative energies of these conformers can be calculated using molecular mechanics force fields (like MMFF94 or AMBER) for a quick survey, followed by more accurate quantum chemical calculations (DFT or MP2) for the low-energy structures. The most stable conformer will be the one with the lowest energy, which is typically a staggered conformation that minimizes steric hindrance between the ethyl group and the adjacent methyl group on the pyridine ring. chemistrysteps.com

An illustrative potential energy scan for the rotation of the ethyl group is presented below, showing the relative energies of different conformers.

| Dihedral Angle (H-C-C-C) | Conformation | Relative Energy (kcal/mol) (Illustrative) |

| 0° | Eclipsed | 3.5 |

| 60° | Gauche (Staggered) | 0.8 |

| 120° | Eclipsed | 3.2 |

| 180° | Anti (Staggered) | 0.0 |

Prediction of Reaction Mechanisms and Transition State Geometries

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to predict how it might behave in various reactions, such as electrophilic aromatic substitution or oxidation of the alkyl side chains.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides valuable information about the mechanism of the reaction. Quantum chemical methods, particularly DFT, are used to locate and characterize transition states. This involves optimizing the geometry to find a saddle point on the potential energy surface and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

For instance, in an electrophilic substitution reaction on the pyridine ring, calculations could determine the relative activation energies for attack at the different available positions, thereby predicting the regioselectivity of the reaction. slideshare.net

An illustrative data table for a hypothetical reaction involving this compound is provided below.

| Reaction Step | Species | Calculated Enthalpy (kcal/mol) (Illustrative) | Calculated Gibbs Free Energy (kcal/mol) (Illustrative) |

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 | +15.2 | +16.5 |

| 3 | Intermediate | -5.3 | -4.1 |

| 4 | Transition State 2 | +8.9 | +9.7 |

| 5 | Products | -12.7 | -11.5 |

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can simulate various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is known to provide reliable predictions of NMR chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values can then be compared with experimental data to confirm the structure.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another important application. This is achieved by calculating the vibrational frequencies of the molecule at its equilibrium geometry. These calculations also provide the intensities of the vibrational modes, allowing for the generation of a theoretical spectrum that can be compared with experimental IR and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations. nih.gov

Below is an illustrative table comparing hypothetical experimental and calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Illustrative) |

| ¹H NMR (δ, ppm) - C4-H | 7.10 | 7.15 |

| ¹H NMR (δ, ppm) - C6-H | 8.30 | 8.35 |

| ¹³C NMR (δ, ppm) - C2 | 155.0 | 154.5 |

| ¹³C NMR (δ, ppm) - C5 | 138.0 | 137.8 |

| IR Frequency (cm⁻¹) - C=N stretch | 1595 | 1605 |

| IR Frequency (cm⁻¹) - C-H stretch (aryl) | 3050 | 3060 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block in Complex Molecule Construction

A comprehensive search of chemical literature did not yield specific examples or detailed research findings where 5-Ethyl-2,3-dimethylpyridine is utilized as a key synthetic building block for the construction of complex molecules. While substituted pyridines are generally valuable as organic building blocks in medicinal chemistry and organic synthesis, the specific role and application of the this compound isomer are not well-documented in accessible scientific papers or databases. In contrast, related isomers such as 5-Ethyl-2-methylpyridine (B142974) are noted as precursors to compounds like nicotinic acid (a form of vitamin B3). wikipedia.org

Catalytic Applications (e.g., as a ligand in transition metal catalysis)

There is no specific information available in the reviewed literature concerning the application of this compound as a ligand in transition metal catalysis. Pyridine (B92270) derivatives are frequently employed as ligands due to the lone pair of electrons on the nitrogen atom, which can coordinate with a metal center. These ligands can influence the reactivity and selectivity of catalysts. However, research articles detailing the synthesis of transition metal complexes with this compound as a ligand, or its use in catalytic processes, could not be located.

Precursor for Novel Heterocyclic Scaffolds and Ring Systems

No specific studies were found that describe the use of this compound as a precursor for the synthesis of novel heterocyclic scaffolds or ring systems. The functionalization of the pyridine ring or its substituents is a common strategy for creating more complex heterocyclic structures. However, documented examples of such transformations starting from this compound are not present in the available literature.

Integration into Polymer Chemistry or Advanced Material Development

Information regarding the integration of this compound into polymer chemistry or its use in the development of advanced materials is not available in the scientific literature. While heterocyclic compounds can be incorporated into polymer backbones or as functional side groups to impart specific properties, there are no published studies detailing such applications for this specific compound.

Advanced Analytical Method Development

Chromatographic Techniques for Separation and Purity Profiling (e.g., GC-MS, HPLC)

Chromatographic techniques are the cornerstone for the separation and purity analysis of volatile and semi-volatile organic compounds like alkylpyridines. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly powerful tools for this purpose. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating complex mixtures of pyridine (B92270) derivatives and identifying individual components. researchgate.net The technique combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. For alkylpyridines, GC-MS analysis typically involves using a non-polar or medium-polarity capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane. researchgate.net

In a typical GC-MS analysis of pyridine compounds, helium is used as the carrier gas. oup.com The temperature program is optimized to ensure the separation of closely related isomers. For instance, a program might start at a low temperature (e.g., 45°C) and gradually increase to a high temperature (e.g., 280°C) to elute all compounds of interest. oup.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. researchgate.net The identification of compounds is achieved by comparing their mass spectra and retention times with those of purified standards or library entries. oup.com For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power, allowing for the separation of co-eluting compounds that would be indistinguishable by conventional GC-MS. mdpi.com

Table 1: Example of GC-MS Parameters for Analysis of Pyridine Derivatives

| Parameter | Value/Description | Source |

|---|---|---|

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | researchgate.net |

| Carrier Gas | Helium | oup.com |

| Injection Mode | Splitless or Split | rsc.org |

| Temperature Program | Initial 45°C (1 min), ramp 10°C/min to 280°C (hold 10 min) | oup.com |

| Mass Spectrometer | Quadrupole or Time-of-Flight (ToF) | researchgate.netmdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Detection Mode | Full Scan (m/z 40-350) or Selected Ion Monitoring (SIM) | researchgate.netoup.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is another vital technique, particularly for purity profiling and the analysis of less volatile or thermally labile derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. rsc.orgpharmascholars.com

For pyridine-containing compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) bicarbonate to improve peak shape and control ionization in the mass spectrometer detector (LC-MS). rsc.orgmostwiedzy.pl A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a wide range of polarities. rsc.org HPLC analysis was used to determine a 98% yield of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a related compound, demonstrating the technique's utility in quantitative analysis. asianpubs.org The development of LC-MS/MS methods provides enhanced reproducibility, specificity, and sensitivity, which is crucial for the simultaneous analysis of multiple components. mostwiedzy.pl

Development of Electrochemical Detection Methods

Electrochemical methods offer a promising alternative for the detection of pyridine compounds, providing high sensitivity, rapid response, and potential for miniaturization. Research in this area has explored the electrochemical behavior of pyridine derivatives, which is a crucial step toward developing dedicated sensors.

Recent studies have investigated the electrochemical reduction of pyridinium (B92312) salts. ucl.ac.uk In one approach, various dimethylpyridines (including 2,5-dimethylpyridine (B147104) and 3,5-dimethylpyridine) were reacted with trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetylpyridinium salts. The electrochemical behavior of these salts was then characterized using cyclic voltammetry. ucl.ac.uk This technique measures the current response to a sweeping potential, providing information about the reduction and oxidation processes of the electroactive species.

The studies showed that these pyridinium salts undergo a single reduction process. ucl.ac.uk This behavior suggests that electrochemical methods could be developed for the quantitative analysis of such derivatives. The specific reduction potential and current intensity would be dependent on the structure of the pyridine ring, allowing for a degree of selectivity. While these methods were developed for dimethylpyridines, the principles can be extended to 5-Ethyl-2,3-dimethylpyridine, opening an avenue for future research in creating electrochemical sensors for its detection. ucl.ac.uk

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylpyridine |

| 2,6-Dimethylpyridine |

| 3,4-Dimethylpyridine (B51791) |

| 3,5-Dimethylpyridine (B147111) |

| 2-Ethylpyridine |

| 3-Ethylpyridine |

| 5-Ethyl-2-methylpyridine (B142974) |

| Acetonitrile |

| Ammonium bicarbonate |

| Diethyl 5-ethyl-2,3-pyridinedicarboxylate |

| Formic acid |

| Helium |

| Niacin |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Ethyl-2,3-dimethylpyridine is poised to move beyond traditional methods towards more environmentally benign and efficient strategies. Research in this area will likely focus on the principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. numberanalytics.comrsc.orgrsc.org

Promising research directions include the development of novel catalytic systems. For instance, the use of earth-abundant metal catalysts, such as those based on iron or zinc, offers a sustainable alternative to precious metal catalysts. rsc.orgacs.org Zn(II)-catalyzed multicomponent reactions, which can form highly substituted pyridines from simple feedstocks like alcohols and ammonia (B1221849) sources in a single step, represent a particularly attractive route. acs.orgbohrium.com Another burgeoning field is biocatalysis, where engineered enzymes or whole-cell systems could be designed to produce this compound from biomass-derived precursors, a significant step towards a circular chemical economy. ukri.org Research has already demonstrated the potential of using engineered microbes to convert plant lignin (B12514952) into substituted pyridines. ukri.org

Furthermore, the application of unconventional reaction conditions, such as solvent-free reactions or the use of aqueous media, will be crucial. rsc.orgbohrium.com Multicomponent reactions (MCRs) are especially well-suited for these conditions, offering a streamlined path to complex molecules like this compound while minimizing solvent waste. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Methodology | Advantages | Challenges | Relevant Research |

|---|---|---|---|

| Metal-Catalyzed MCRs | High atom economy, single-step synthesis, use of simple feedstocks. | Catalyst cost and recyclability, reaction optimization. | Zn(II) and Iron-based catalysis for pyridine (B92270) synthesis. rsc.orgbohrium.com |

| Biocatalysis | Use of renewable feedstocks (biomass), high selectivity, mild reaction conditions. | Enzyme engineering complexity, low yields, downstream processing. | Conversion of lignin to pyridine derivatives using engineered microbes. ukri.org |

| Green Heterogeneous Catalysis | Catalyst is easily separable and recyclable, environmentally friendly solvents (e.g., water). | Lower activity compared to homogeneous catalysts, potential for leaching. | Use of zinc phosphate (B84403) as a recyclable catalyst. rsc.org |

| Photocatalysis/Electrocatalysis | Mild reaction conditions, high selectivity, use of light or electricity as a green reagent. | Scalability, catalyst stability, specialized equipment required. | Visible-light photocatalysis for pyridine derivative synthesis. numberanalytics.com |

Discovery of Unprecedented Reactivity Patterns for this compound

While the fundamental reactivity of the pyridine ring is well-established, the specific substitution pattern of this compound offers opportunities to discover novel chemical transformations. Future research should aim to exploit the electronic and steric effects of the three alkyl substituents to achieve unprecedented selectivity and reactivity.

One key area of exploration is the selective functionalization of the C-H bonds on the alkyl side chains. The ethyl and methyl groups represent potential handles for late-stage diversification. For example, catalyst- and solvent-free benzylic addition of similar azaarenes to aldehydes has been reported, suggesting that the methyl or ethyl groups on this compound could undergo similar transformations to introduce new functional groups. beilstein-journals.org

The reactivity of the pyridine ring itself, influenced by its substituents, also warrants further investigation. The electron-donating nature of the alkyl groups activates the ring towards certain reactions but also directs substitution. Computational and experimental studies could predict and verify the electrochemical properties and redox potential of this compound, opening doors for its use in redox-active scaffolds or as an organocatalyst. mdpi.com The reactivity of close structural isomers like 2-ethyl-3,5-dimethylpyridine (B72401), which undergoes oxidation at its side chains and electrophilic substitution, provides a valuable template for predicting the behavior of this compound.

Table 2: Potential Reactivity Patterns for this compound

| Reaction Type | Potential Outcome | Basis for Hypothesis |

|---|---|---|

| Side-Chain Oxidation | Selective oxidation of the ethyl or methyl groups to alcohols, aldehydes, or carboxylic acids. | Known reactivity of alkylpyridines. |

| C-H Functionalization | Direct coupling of the alkyl C-H bonds with other molecules to form new C-C or C-heteroatom bonds. | Reactivity of benzylic C-H groups in azaarenes. beilstein-journals.org |

| Electrophilic Aromatic Substitution | Substitution at the C-4 or C-6 positions of the pyridine ring, guided by the existing alkyl groups. | General principles of pyridine chemistry and steric/electronic effects. |

| Redox Reactions | Acting as an electron donor in electrochemical or photochemical processes. | Studies on the redox behavior of substituted pyridines. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. numberanalytics.comwiley-vch.de

Reactions that are difficult to control in batch, such as highly exothermic nitrations or reactions involving hazardous intermediates, can be performed safely in flow reactors due to the small reaction volume and excellent heat transfer. numberanalytics.comuniqsis.com The Bohlmann-Rahtz pyridine synthesis, a classic method, has been successfully adapted to continuous flow, demonstrating the feasibility of producing pyridine scaffolds using this technology. researchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating synthesis and purification steps.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives of this compound. whiterose.ac.uk By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of related compounds. This approach is invaluable for medicinal chemistry and materials science, where a large number of analogs often need to be synthesized and tested to optimize for a specific biological activity or material property. whiterose.ac.ukresearchgate.net

Table 3: Batch vs. Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Poor control over exotherms, potential for thermal runaway with large volumes. | Excellent heat transfer, small reaction volume minimizes risk. numberanalytics.com |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Easily scalable by running the system for a longer time or using parallel reactors. wiley-vch.de |

| Reaction Time | Often requires long reaction times for completion. | Significantly reduced reaction times due to efficient mixing and heat transfer. numberanalytics.com |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over all reaction parameters. researchgate.net |

| Integration | Difficult to integrate synthesis, workup, and purification steps. | Readily allows for in-line purification and analysis. |

Potential for Advanced Functional Material Design and Applications

The unique electronic and structural features of this compound make it a promising building block for a new generation of advanced functional materials. The pyridine moiety is a well-known component in materials for electronics, optics, and catalysis, and the specific substitution pattern of this compound could be harnessed to fine-tune material properties. marketresearch.comgrandviewresearch.com

One of the most promising areas is in the development of novel ligands for coordination chemistry. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the alkyl substituents can be used to modulate the steric and electronic environment of the resulting metal complex. These complexes could find applications as catalysts, in light-emitting devices (e.g., OLEDs), or as magnetic materials.

Furthermore, this compound could serve as a monomer or a precursor for redox-active polymers and organic electronic materials. The electrochemical properties of pyridine derivatives are relevant for applications in energy storage, such as in organic redox flow batteries. mdpi.com By polymerizing or incorporating this molecule into larger conjugated systems, materials with tailored electronic and optical properties could be designed for use in sensors, organic solar cells, or as photoredox catalysts. mdpi.comrsc.org The generation of compound libraries based on fused pyridine scaffolds for drug discovery also highlights the potential for creating functionally diverse molecules from such building blocks. whiterose.ac.uk

Table 4: Potential Applications of this compound in Materials Science

| Application Area | Required Properties of Derivative | Rationale |

|---|---|---|

| Homogeneous Catalysis | Tunable steric/electronic properties upon coordination to a metal. | Pyridine is a common ligand; alkyl groups can fine-tune catalyst activity and selectivity. |

| Organic Electronics | Redox activity, good charge transport, processability. | Pyridine derivatives are known to have interesting electrochemical properties for energy storage and electronics. mdpi.com |

| Luminescent Materials | High quantum yield, tunable emission wavelength upon forming metal complexes or larger organic structures. | Pyridine-containing complexes and molecules are used in OLEDs and sensors. |

| Functional Polymers | Polymerizable functional groups, desired thermal and mechanical properties. | Can act as a monomer to introduce specific functionalities into a polymer chain. |

Q & A

Q. How can this compound be functionalized for applications in coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.